Mycophenolate Morpholinoethyl Ether

CAS No.:

Cat. No.: VC17960913

Molecular Formula: C29H42N2O8

Molecular Weight: 546.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H42N2O8 |

|---|---|

| Molecular Weight | 546.7 g/mol |

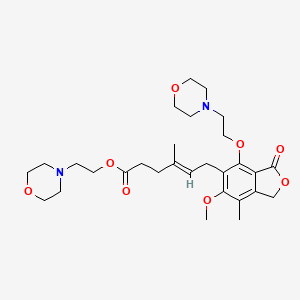

| IUPAC Name | 2-morpholin-4-ylethyl (E)-6-[6-methoxy-7-methyl-4-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate |

| Standard InChI | InChI=1S/C29H42N2O8/c1-21(5-7-25(32)37-18-12-30-8-14-35-15-9-30)4-6-23-27(34-3)22(2)24-20-39-29(33)26(24)28(23)38-19-13-31-10-16-36-17-11-31/h4H,5-20H2,1-3H3/b21-4+ |

| Standard InChI Key | NLQHBOCWEPCPQB-IPBDZQFASA-N |

| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |

| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)OCCN4CCOCC4 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Mycophenolate Morpholinoethyl Ether is defined by the IUPAC name 2-Morpholinoethyl (E)-6-[1,3-dihydro-4-(2-morpholinoethoxy)-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoate. Its structure integrates two morpholinoethyl groups attached to a mycophenolic acid backbone, distinguishing it from MMF, which contains a single morpholinoethyl ester . The presence of dual morpholinoethoxy moieties likely influences its solubility and metabolic stability compared to its parent compound.

Physicochemical Characteristics

Key properties include:

-

Solubility: Limited aqueous solubility (43 µg/mL at pH 7.4), though improved in acidic conditions (4.27 mg/mL at pH 3.6) .

-

Partition Coefficient: An apparent logP of 238 in 1-octanol/water (pH 7.4), indicating high lipophilicity .

-

Stability: Susceptible to esterase-mediated hydrolysis due to its ester linkages, a trait shared with MMF .

These properties suggest challenges in bioavailability, mirroring limitations observed with MMF in topical applications .

Synthesis and Industrial Preparation

Patent-Based Methodologies

A patented synthesis route involves reacting mycophenolic acid with 2-morpholinoethanol in high-boiling ether solvents (e.g., dibutyl or dipentyl ether) under azeotropic conditions to remove water . For example:

-

Example 1: Combining 10 g mycophenolic acid with 20 mL dibutyl ether and 4 mL 2-morpholinoethanol at 50–60°C for 48 hours yielded 78% pure product after recrystallization .

-

Example 2: Using dipentyl ether reduced reaction time to 6 hours, achieving comparable purity .

These methods emphasize solvent selection to minimize impurities like dicyclohexylurea, a common byproduct in carbodiimide-mediated couplings .

Comparative Analysis of Solvents

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dibutyl ether | 48 | 78 | >99.0 |

| Dipentyl ether | 6 | 75 | >99.0 |

The use of dipentyl ether enhances reaction efficiency, though both solvents facilitate easy isolation via crystallization .

Pharmacological Context and Metabolic Pathways

Relationship to Mycophenolate Mofetil

-

Metabolic Rate: Prolonged enzymatic cleavage due to additional ester bonds.

-

Tissue Distribution: Enhanced lipophilicity could improve penetration into lipid-rich tissues but hinder aqueous diffusion .

Skin Permeation Challenges

Studies on MMF highlight poor stratum corneum penetration, necessitating enhancers like eucalyptol (ER = 3.44) for topical use . While Mycophenolate Morpholinoethyl Ether’s permeation remains untested, its higher molecular weight (546.7 vs. 433.5 g/mol for MMF) suggests even greater diffusion barriers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume